molecular formula C14H28O2 B14265222 3,4-Dimethylpentyl 3,4-dimethylpentanoate CAS No. 189289-02-9

3,4-Dimethylpentyl 3,4-dimethylpentanoate

Cat. No.: B14265222
CAS No.: 189289-02-9
M. Wt: 228.37 g/mol
InChI Key: QLQRSEOGKSDQOS-UHFFFAOYSA-N
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Description

3,4-Dimethylpentyl 3,4-dimethylpentanoate is an organic compound characterized by its unique structural features It is an ester formed from 3,4-dimethylpentanol and 3,4-dimethylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylpentyl 3,4-dimethylpentanoate typically involves the esterification reaction between 3,4-dimethylpentanol and 3,4-dimethylpentanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

3,4-Dimethylpentanol+3,4-Dimethylpentanoic acidH2SO43,4-Dimethylpentyl 3,4-dimethylpentanoate+H2O\text{3,4-Dimethylpentanol} + \text{3,4-Dimethylpentanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3,4-Dimethylpentanol+3,4-Dimethylpentanoic acidH2​SO4​​3,4-Dimethylpentyl 3,4-dimethylpentanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpentyl 3,4-dimethylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3,4-dimethylpentanol and 3,4-dimethylpentanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 3,4-Dimethylpentanol and 3,4-dimethylpentanoic acid.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

3,4-Dimethylpentyl 3,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethylpentyl 3,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components, 3,4-dimethylpentanol and 3,4-dimethylpentanoic acid, which can then exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dimethylpentanoate: Similar ester with ethyl group instead of 3,4-dimethylpentyl group.

    Methyl 3,4-dimethylpentanoate: Similar ester with methyl group instead of 3,4-dimethylpentyl group.

    3,4-Dimethylpentanoic acid: The acid component of the ester.

Uniqueness

3,4-Dimethylpentyl 3,4-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched structure can influence its reactivity and interactions with other molecules, making it valuable in specialized applications.

Properties

CAS No.

189289-02-9

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

3,4-dimethylpentyl 3,4-dimethylpentanoate

InChI

InChI=1S/C14H28O2/c1-10(2)12(5)7-8-16-14(15)9-13(6)11(3)4/h10-13H,7-9H2,1-6H3

InChI Key

QLQRSEOGKSDQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCOC(=O)CC(C)C(C)C

Origin of Product

United States

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